molecular formula C13H18FN B11894158 2-[(4-Fluorophenyl)methyl]azepane CAS No. 383130-08-3

2-[(4-Fluorophenyl)methyl]azepane

Cat. No.: B11894158
CAS No.: 383130-08-3
M. Wt: 207.29 g/mol
InChI Key: XMHORSWXXHJPGP-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group attached to the azepane ring, making it a valuable structure in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]azepane can be achieved through various methods. One common approach involves the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method provides an efficient route to obtain functionalized azepanes with unique substitution patterns.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar catalytic processes and reaction conditions as those used in laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring to its saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under electrophilic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted fluorophenyl azepanes.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepane: The parent compound without the fluorophenyl group.

    Hexahydroazepine: A fully saturated derivative of azepane.

    Homopiperidine: Another seven-membered nitrogen-containing heterocycle.

Uniqueness

2-[(4-Fluorophenyl)methyl]azepane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

383130-08-3

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]azepane

InChI

InChI=1S/C13H18FN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2

InChI Key

XMHORSWXXHJPGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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